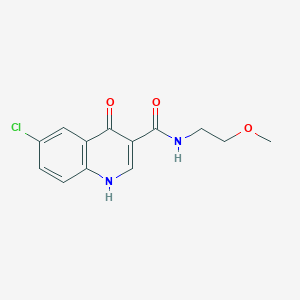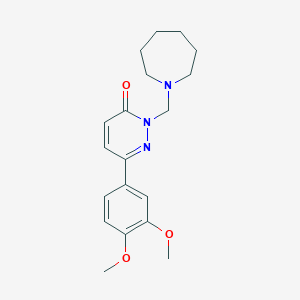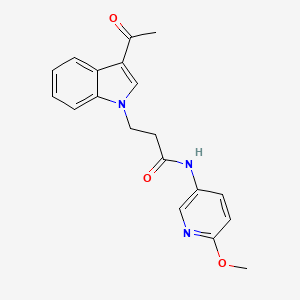![molecular formula C15H12ClNO3 B12174949 3-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12174949.png)
3-Chloro-2-[(phenylacetyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-[(phenylacetyl)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a chloro group, a phenylacetyl group, and an amino group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(phenylacetyl)amino]benzoic acid typically involves the acylation of 3-chloro-2-aminobenzoic acid with phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-[(phenylacetyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-[(phenylacetyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-[(phenylacetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tolfenamic acid: An aminobenzoic acid with a similar structure but different substituents.
3-Chloroanthranilic acid: A related compound with a chloro group and an amino group attached to a benzoic acid core.
Uniqueness
3-Chloro-2-[(phenylacetyl)amino]benzoic acid is unique due to the presence of both a phenylacetyl group and a chloro group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H12ClNO3 |
|---|---|
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
3-chloro-2-[(2-phenylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO3/c16-12-8-4-7-11(15(19)20)14(12)17-13(18)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)(H,19,20) |
Clave InChI |
UTRDNACMSPLTLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12174868.png)
![methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}glycinate](/img/structure/B12174869.png)




![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide](/img/structure/B12174919.png)

![3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12174931.png)

![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylhex-4-enamide](/img/structure/B12174950.png)
![N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B12174963.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12174971.png)
